molecular formula C22H24ClN3O4S2 B2888511 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 922985-89-5

1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one

货号: B2888511
CAS 编号: 922985-89-5
分子量: 494.02
InChI 键: VOHVQPQHHSGJEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is a potent, ATP-competitive, and highly selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in various pathological processes, including neurodegeneration, ischemia, and tumor suppression. The primary research value of this compound lies in its utility as a precise chemical tool to probe the complex biological functions of DAPK1 signaling. Its high selectivity profile allows researchers to dissect the role of DAPK1 in autophagic pathways and cell death mechanisms without significant off-target effects on other closely related kinases. Investigations utilizing this inhibitor have been instrumental in elucidating the contribution of DAPK1 to neurodegenerative diseases; for instance, studies have shown that DAPK1 inhibition can confer protection against neuronal death, highlighting its potential as a target for neuroprotective therapeutic strategies. The compound is cited in patent literature for its application in the prevention and treatment of DAPK1-related diseases, solidifying its importance in preclinical research aimed at understanding and intervening in critical cell death pathways.

属性

IUPAC Name

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-15-3-8-18(23)21-20(15)24-22(31-21)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(30-2)5-7-17/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVQPQHHSGJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a piperazine ring, a benzo[d]thiazole moiety, and a sulfonyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Similar compounds have shown activity against cyclooxygenase enzymes, which are critical in inflammatory processes. The binding affinity and kinetics for these targets require further experimental validation.

Pharmacological Profiles

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities:

  • Anticancer Activity : Compounds related to 7-chloro-4-(piperazin-1-yl)quinoline have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. For instance, one study reported an IC50 value of 6.502 μM against MCF-7 cells for a related compound, indicating potent anticancer properties .
  • Anti-inflammatory Effects : The sulfonyl group in the compound may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes .
  • Other Activities : Compounds with similar structures have also been reported to possess antimalarial, anti-HIV, and antidiabetic properties .

Case Studies

Several studies have evaluated the biological activity of compounds related to the target structure:

  • Cytotoxic Evaluation : A study synthesized derivatives based on the 7-chloroquinoline scaffold and assessed their activity against MCF-7 and PC3 cell lines. The most active derivative exhibited an IC50 value significantly lower than standard drugs like doxorubicin .
  • VEGFR-II Inhibition : One derivative showed promising results as a VEGFR-II inhibitor with an IC50 value of 1.38 μM, suggesting potential in cancer management through angiogenesis inhibition .

Data Summary

The following table summarizes key pharmacological activities and corresponding IC50 values for selected compounds related to the target structure:

CompoundTargetActivityIC50 (μM)
7-Chloroquinoline DerivativeMCF-7Cytotoxic6.502
7-Chloroquinoline DerivativePC3Cytotoxic11.751
Related CompoundVEGFR-IIInhibition1.38
Doxorubicin (Standard)MCF-7Cytotoxic6.774
Doxorubicin (Standard)PC3Cytotoxic7.731

科学研究应用

Pharmacological Activities

Pharmacological studies suggest that compounds with structural similarities to 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one exhibit a range of activities:

  • Anticancer Activity Compounds related to 7-chloro-4-(piperazin-1-yl)quinoline have shown cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. One study reported an IC50 value of 6.502 μM against MCF-7 cells for a related compound.
  • Anti-inflammatory Effects The sulfonyl group in the compound may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
  • Other Activities Similar compounds have been reported to possess antimalarial, anti-HIV, and antidiabetic properties.

Case Studies

Several studies have assessed the biological activity of compounds related to the target structure:

  • Cytotoxic Evaluation Derivatives based on the 7-chloroquinoline scaffold have been synthesized and assessed for activity against MCF-7 and PC3 cell lines. The most active derivative showed an IC50 value significantly lower than standard drugs like doxorubicin.
  • VEGFR-II Inhibition One derivative showed potential as a VEGFR-II inhibitor with an IC50 value of 1.38 μM, suggesting potential in cancer management through angiogenesis inhibition.

Data Summary

Key pharmacological activities and IC50 values for compounds related to the target structure:

CompoundTargetActivityIC50 (μM)
7-Chloroquinoline DerivativeMCF-7Cytotoxic6.502
7-Chloroquinoline DerivativePC3Cytotoxic11.751
Related CompoundVEGFR-IIInhibition1.38
Doxorubicin (Standard)MCF-7Cytotoxic6.774
Doxorubicin (Standard)PC3Cytotoxic7.731

Physicochemical Properties

1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one has a molecular formula of C22H24ClN3O4S2 and a molecular weight of 494.02.

  • IUPAC Name: 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one
  • InChI: InChI=1S/C22H24ClN3O4S2/c1-15-3-8-18(23)21-20(15)24-22(31-21)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(30-2)5-7-17/h3-8H,9-14H2,1-2H3
  • InChI Key: VOHVQPQHHSGJEH-UHFFFAOYSA-N
  • Canonical SMILES: CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)OC

相似化合物的比较

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Benzo[d]thiazole vs. Benzo[b]thiophene Derivatives
  • Target Compound: The benzo[d]thiazole core (N and S in a fused ring) provides distinct electronic properties compared to benzo[b]thiophene (S-only fused ring) derivatives like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol (8a) ().
Substituent Effects on the Benzothiazole Ring
  • Target Compound : 7-Chloro and 4-methyl groups increase steric bulk and electron-withdrawing effects.
  • Analog () : 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (MW: 431.6 g/mol) substitutes chlorine with fluorine and replaces sulfonyl with thioether (-S-). Fluorine’s smaller size and higher electronegativity may alter binding kinetics .

Piperazine-Linked Functional Groups

Sulfonyl vs. Other Electron-Donating/Accepting Groups
  • Target Compound : The 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃) enhances solubility and introduces strong electron-withdrawing effects.
  • Analog () : Compounds like 7a–x feature phenylsulfonyl-piperazine linkages but lack methoxy substituents, reducing hydrophilicity .
  • Analog (): 7f contains a nitro (-NO₂) group on phenylpiperazine, which is more electron-withdrawing than methoxy (-OCH₃) but less polar .

Propanone Moieties

  • Target Compound : The propan-1-one group provides a rigid carbonyl spacer, facilitating interactions with hydrophobic pockets.
  • Analog () : 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (MW: 427.6 g/mol) replaces sulfonyl with a thiazole-thiophene system, increasing aromaticity but reducing polarity .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Functional Groups
Target Compound 480.5 Chloro-methyl-benzothiazole, sulfonyl
Compound 431.6 Fluoro-benzothiazole, thioether
(7f) ~440* Nitrophenylpiperazine, benzo[b]thiophene
Compound 427.6 Thiophene-thiazole, methoxyphenyl

*Estimated based on formula.

Spectroscopic Signatures

  • IR Spectroscopy: Target Compound: Expected S=O stretches (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) and C=O (~1700 cm⁻¹) . Compounds: Lack sulfonyl peaks but show C=O (~1680–1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
  • NMR :
    • The 4-methoxyphenyl group in the target compound would show a singlet at ~3.8 ppm (OCH₃) in ¹H-NMR, distinct from nitro or fluorine substituents in analogs .

常见问题

Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves three critical stages:

Benzothiazole Core Formation : Cyclization of 7-chloro-4-methylaniline with thioglycolic acid under reflux (120°C, toluene) to generate the benzo[d]thiazole moiety .

Piperazine Coupling : Reaction of the benzothiazole intermediate with piperazine using a coupling agent like EDCI in dichloromethane (DCM) at room temperature .

Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via nucleophilic substitution, typically using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key Optimization : Yield improvement (70–85%) requires strict control of reaction time, solvent polarity, and stoichiometric ratios. For example, excess piperazine (1.2 eq) enhances coupling efficiency .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the benzothiazole and sulfonyl groups. For instance, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 492.08 (calculated for C22_{22}H21_{21}ClN3_3O4_4S2_2) .

Basic: What preliminary biological activities have been reported for similar benzothiazole-piperazine derivatives?

Answer:

  • Anticancer Activity : Analogous compounds inhibit cancer cell proliferation (IC50_{50} = 2–10 µM) in MCF-7 (breast) and HEPG-2 (liver) cell lines via SRB assays. Activity correlates with chloro-substituent position .
  • Antimicrobial Potential : Piperazine-linked sulfonamides show MIC values of 4–16 µg/mL against S. aureus and E. coli .
    Note : Always include DMSO controls (<0.5% v/v) to exclude solvent cytotoxicity .

Advanced: How can synthetic routes be optimized for scalability and yield?

Answer:

  • Design of Experiments (DOE) : Use factorial design to test variables:

    VariableRange TestedOptimal Condition
    Temperature60–100°C80°C
    SolventDCM vs. DMFDMF (polarity)
    CatalystEDCI vs. DCCEDCI (yield 82%)
    Post-optimization, scale-up in continuous flow reactors improves reproducibility .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) removes by-products like unreacted sulfonyl chloride .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Purity Discrepancies : Re-test compounds using HPLC to confirm >95% purity. Impurities >5% can alter IC50_{50} values by 2–3 fold .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time). For example, MCF-7 cells at passage 15–20 show consistent sensitivity .
  • Structural Confirmation : Re-validate regiochemistry via X-ray crystallography if NMR is ambiguous .

Advanced: What computational strategies predict target interactions and reaction pathways?

Answer:

  • Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR), identifying binding poses with ∆G < -8 kcal/mol. The sulfonyl group forms H-bonds with Lys721 .
  • Artificial Force Induced Reaction (AFIR) : Predicts feasible pathways for benzothiazole-piperazine coupling, minimizing side reactions like N-alkylation .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (RMSD < 2 Å) .

Advanced: How to evaluate compound stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; >90% stability at pH 7.4 suggests suitability for in vivo studies .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating room-temperature storage is safe .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Analog Synthesis : Replace 7-chloro with fluoro or nitro groups; modify the sulfonyl to thioether .
  • Biological Testing : Compare IC50_{50} values across analogs. For example, 7-fluoro analogs lose 50% activity in HEPG-2 cells, highlighting chloro’s importance .
  • Computational Correlation : QSAR models link logP values (<3.5) to enhanced permeability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。